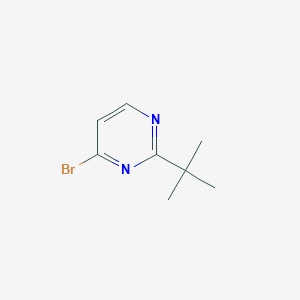

4-Bromo-2-tert-butylpyrimidine

Beschreibung

Significance of Pyrimidine (B1678525) Scaffolds in Chemical Sciences

The pyrimidine ring system is a cornerstone of organic and medicinal chemistry. researchgate.netbohrium.com It forms the structural basis for the nucleobases cytosine, thymine, and uracil, which are fundamental components of nucleic acids, DNA and RNA. rroij.com This inherent biological relevance makes the pyrimidine scaffold a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.netbohrium.com

The versatility of the pyrimidine ring allows for a wide range of chemical modifications, enabling the synthesis of a diverse library of derivatives with varied electronic and steric properties. bohrium.comjclmm.com These modifications can significantly influence the biological activity of the resulting molecules. researchgate.net Consequently, pyrimidine derivatives have been successfully developed as anticancer, antiviral, antibacterial, and anti-inflammatory agents, among others. nih.govnih.gov The ability to fine-tune the properties of the pyrimidine core through substitution is a key driver of its enduring importance in the chemical sciences. nih.gov

Overview of Halogenated Heterocycles in Synthetic Chemistry

Halogenated heterocyclic compounds are of significant importance as they serve as foundational building blocks for the synthesis of more complex molecules, including natural products and pharmaceuticals. rsc.org The introduction of a halogen atom, such as bromine, chlorine, or fluorine, into a heterocyclic ring dramatically alters its chemical properties. mdpi.comnih.gov Halogens act as excellent leaving groups, facilitating a variety of nucleophilic substitution and cross-coupling reactions. mdpi.comnih.gov This reactivity is a cornerstone of modern synthetic organic chemistry, enabling the construction of intricate molecular architectures.

Furthermore, halogenation can influence the biological activity of a molecule. frontiersin.org The presence of a halogen can affect a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. frontiersin.org For instance, halogenated pyrimidines have been investigated for their potential as radiosensitizers in cancer therapy. researchgate.net The strategic placement of a halogen atom on a heterocyclic core is, therefore, a powerful tool for modulating both chemical reactivity and pharmacological properties. mdpi.comnih.gov

Rationale for Investigating 4-Bromo-2-tert-butylpyrimidine

The specific compound, this compound, presents an interesting case for investigation due to the unique combination of its substituents. The pyrimidine ring provides the core heterocyclic structure with its inherent biological and chemical significance. The bromine atom at the 4-position is expected to be a reactive site, enabling a range of chemical transformations such as Suzuki-Miyaura and Heck coupling reactions.

The tert-butyl group at the 2-position introduces significant steric bulk. This steric hindrance can influence the regioselectivity of reactions, potentially directing transformations to specific sites on the pyrimidine ring. The interplay between the electronically activating and sterically hindering properties of the bromo and tert-butyl groups, respectively, makes this compound a valuable substrate for exploring the intricacies of heterocyclic reactivity and for the synthesis of novel, highly substituted pyrimidine derivatives with potential applications in various fields of chemical research.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1142195-70-7 sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₈H₁₁BrN₂ sigmaaldrich.com |

| Molecular Weight | 215.09 g/mol sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Physical Form | Powder sigmaaldrich.com |

| Purity | 95% sigmaaldrich.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2-tert-butylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-8(2,3)7-10-5-4-6(9)11-7/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJUVKJZXXPNFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Tert Butylpyrimidine

Precursor Synthesis Strategies for 2-tert-butylpyrimidine

The foundational step in synthesizing the target compound is the efficient construction of the 2-tert-butylpyrimidine ring. This is typically achieved through condensation reactions that build the heterocyclic structure from acyclic precursors.

Condensation Reactions for Pyrimidine (B1678525) Ring Formation

The most prevalent method for constructing the pyrimidine ring is through the condensation of an amidine with a 1,3-dielectrophilic compound. For the synthesis of 2-tert-butylpyrimidine, this involves the reaction of pivalamidine with a three-carbon component like malondialdehyde or its synthetic equivalent.

Pivalamidine, which contains the requisite tert-butyl group, is reacted with the 1,3-dicarbonyl compound under conditions that facilitate cyclization and dehydration, leading to the formation of the aromatic pyrimidine ring. This approach is highly effective as it unambiguously places the tert-butyl group at the 2-position of the pyrimidine core. The general reaction involves the nucleophilic attack of the amidine nitrogens on the carbonyl carbons, followed by intramolecular cyclization and subsequent elimination of water to yield the aromatic product. A protocol for the synthesis of pyrimidine derivatives by condensation of N-vinyl or N-aryl amides with nitriles has also been described, involving amide activation with trifluoromethanesulfonic anhydride.

| Component | Role in Synthesis | Example |

| Amidine | Provides the N1-C2-N3 fragment of the pyrimidine ring and the C2 substituent. | Pivalamidine hydrochloride |

| 1,3-Dielectrophile | Provides the C4-C5-C6 fragment of the pyrimidine ring. | Malondialdehyde, 1,1,3,3-Tetramethoxypropane |

| Catalyst/Solvent | Facilitates the reaction, often a base in an alcoholic solvent. | Sodium ethoxide in ethanol |

Alkylation Approaches for tert-Butyl Group Introduction

While direct alkylation of a pre-formed pyrimidine ring is a conceivable strategy, it is not the preferred method for introducing the tert-butyl group at the 2-position. Such reactions are often plagued by a lack of regioselectivity and the potential for over-alkylation. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, but directing a bulky tert-butyl group specifically to the C2 position is challenging.

Therefore, the most efficient and strategic approach is to incorporate the tert-butyl group into one of the acyclic precursors prior to the ring-forming condensation reaction. As described in the previous section, the use of pivalamidine (derived from pivalonitrile) ensures that the tert-butyl group is correctly and exclusively positioned at C2 of the final pyrimidine product. This precursor-based strategy circumvents the regioselectivity issues inherent in attempting to alkylate the heterocycle directly.

Regioselective Bromination Approaches for 4-Bromo-2-tert-butylpyrimidine

With 2-tert-butylpyrimidine in hand, the next critical step is the introduction of a bromine atom specifically at the C4 position. The electron-withdrawing nature of the pyrimidine ring deactivates it towards standard electrophilic aromatic substitution, and the presence of two nitrogen atoms complicates the regiochemical outcome. Therefore, specialized methods are required to achieve the desired 4-bromo isomer.

Direct Halogenation Techniques for Pyrimidine Rings

Direct halogenation of 2-tert-butylpyrimidine using electrophilic brominating agents such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS) is a potential route. However, pyrimidines are generally resistant to electrophilic substitution due to the deactivating effect of the ring nitrogens. Reactions often require harsh conditions, and control of regioselectivity can be poor.

The reaction of 2-tert-butylpyrimidine with an electrophilic bromine source can lead to a mixture of products, with substitution potentially occurring at the C5 position, which is the most electron-rich carbon in the pyrimidine ring. Achieving selective bromination at C4 via this method is challenging and often results in low yields of the desired product, necessitating difficult purification steps. The use of NBS can sometimes offer milder reaction conditions compared to Br₂, but regiochemical control remains a significant hurdle. masterorganicchemistry.comresearchgate.net

| Reagent | Typical Conditions | Potential Outcomes & Challenges |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄) or radical initiator (e.g., light/AIBN) | Mixture of isomers (C5-bromo favored), low reactivity of the pyrimidine ring. masterorganicchemistry.com |

| Bromine (Br₂) | Lewis acid catalyst, oleum | Harsh conditions, poor regioselectivity, risk of over-bromination. |

Directed Ortho Metalation (DoM) Strategies and Bromination

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. nih.gov In this approach, a directing metalation group (DMG) coordinates to an organolithium base, directing the deprotonation (lithiation) to an adjacent position. For 2-tert-butylpyrimidine, the ring nitrogen at the N3 position can serve as an endogenous directing group.

The synthesis proceeds by treating 2-tert-butylpyrimidine with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). The base is directed by the N3 nitrogen to selectively abstract the proton at the C4 position, forming a 4-lithiated intermediate. This highly reactive organometallic species is then quenched with an electrophilic bromine source, such as 1,2-dibromoethane or hexabromoethane, to install the bromine atom precisely at the C4 position. This method offers excellent regiocontrol, overcoming the limitations of direct electrophilic bromination.

| Step | Reagent | Purpose |

| 1. Lithiation | n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) | Regioselective deprotonation at C4, directed by the N3 ring nitrogen. |

| 2. Bromination | 1,2-Dibromotetrachloroethane, Bromine (Br₂) | Electrophilic quench of the 4-lithiated intermediate to form the C-Br bond. |

Nucleophilic Aromatic Substitution (SNAr) Routes to Brominated Pyrimidines

Nucleophilic Aromatic Substitution (SNAr) provides an alternative pathway to this compound. This method begins with a pyrimidine ring that already possesses a suitable leaving group at the C4 position, typically a chloride. The SNAr mechanism is facilitated by the electron-deficient character of the pyrimidine ring, which stabilizes the negative charge in the intermediate (Meisenheimer complex).

The precursor, 2-tert-butyl-4-chloropyrimidine, can be synthesized from 2-tert-butylpyrimidin-4-one by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). Subsequently, the 4-chloro substituent is displaced by a bromide ion. This halogen exchange reaction is typically carried out using a source of bromide ions, such as sodium bromide (NaBr) or potassium bromide (KBr), in a suitable polar aprotic solvent. This route is often highly efficient and regioselective, as the reaction occurs exclusively at the site of the pre-installed leaving group. mdpi.comnih.gov

| Substrate | Reagent | Product | Reaction Type |

| 2-tert-butyl-4-chloropyrimidine | Sodium bromide (NaBr) | This compound | Nucleophilic Aromatic Substitution (Halogen Exchange) |

Advanced Synthetic Route Optimization for this compound

The optimization of synthetic routes for this compound is driven by the need for efficient, scalable, and high-purity production. Key areas of advancement include the adoption of continuous manufacturing processes, the development of highly selective catalysts for the crucial bromination step, and the implementation of sophisticated techniques for isolating the final product. These efforts aim to overcome challenges associated with traditional batch processing, such as reaction control, byproduct formation, and purification difficulties.

Flow Chemistry Applications in Heterocyclic Synthesis

Continuous-flow chemistry has emerged as a powerful technology for synthesizing heterocyclic compounds, offering substantial advantages over traditional batch methods. nih.gov This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. nih.gov In the context of heterocyclic synthesis, flow reactors enable the rapid screening of reaction conditions and can facilitate multistep sequences without the need for isolating intermediates. nih.govnih.gov

The synthesis of pyrimidine derivatives, in particular, has benefited from flow chemistry. High-temperature and high-pressure flow reactors have been used to produce fused pyrimidinone and quinolone derivatives in minutes with high yields, demonstrating the potential for rapid and efficient heterocycle synthesis. acs.org These systems often utilize low-boiling solvents, which, combined with high reaction conversions, simplify the workup and isolation processes. acs.org For the synthesis of a target molecule like this compound, a flow process could involve the continuous feeding of 2-tert-butylpyrimidine and a brominating agent into a heated reactor coil, allowing for precise temperature control to maximize regioselectivity and minimize the formation of di-brominated byproducts. The integration of in-line purification modules could further streamline the manufacturing process, delivering a high-purity product in a continuous fashion. nih.gov

Key Advantages of Flow Chemistry in Pyrimidine Synthesis:

Precise Process Control: Enables tight regulation of temperature, pressure, and residence time.

Enhanced Safety: Smaller reaction volumes minimize risks associated with exothermic reactions or hazardous reagents.

Improved Efficiency: Reduces reaction times from hours to minutes and allows for easy automation. nih.gov

Scalability: Processes can be scaled up by extending the operation time or by using larger reactors.

Telescoped Reactions: Multiple synthetic steps can be combined into a single continuous sequence, avoiding intermediate isolation. nih.gov

Catalyst Selection and Optimization for Bromination

The regioselective bromination of the pyrimidine ring is a critical step in the synthesis of this compound. The selection of an appropriate catalyst and the optimization of reaction conditions are paramount to achieving high yields and selectivity for the desired 4-bromo isomer. The tert-butyl group at the C2 position sterically hinders substitution at the adjacent C3 position, directing bromination towards the C4 and C6 positions.

A variety of brominating agents have been employed for pyrimidine and other heterocyclic systems, including N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBH), and sodium monobromoisocyanurate (SMBI). nih.govfiu.eduresearchgate.net The efficiency of these reagents can be significantly enhanced through the use of catalysts. Lewis acids, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), have been shown to accelerate the bromination of uridine derivatives with DBH. fiu.edu Similarly, trifluoroacetic acid (TFA) has been demonstrated to effectively catalyze certain reactions involving heterocyclic intermediates. researchgate.net

For industrial applications, heterogeneous catalysts are often preferred due to their ease of separation and potential for recycling. An example is the use of ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC) as an inexpensive and environmentally friendly catalyst for N-alkylation of pyrimidines, achieving excellent yields and selectivity. researchgate.net While this specific catalyst is for alkylation, the principle of using supported or recyclable catalysts is highly relevant to optimizing the bromination process. Optimization studies typically involve varying parameters such as catalyst loading, molar ratio of reactants, temperature, and solvent to maximize the yield of the target product. researchgate.net

Below is a table summarizing various catalytic systems used for the bromination of pyrimidine and related compounds.

| Brominating Agent | Catalyst/Additive | Substrate Type | Key Findings |

| 1,3-dibromo-5,5-dimethylhydantoin (DBH) | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Uridine Derivatives | Lewis acid significantly enhanced the efficiency of bromination, allowing for faster reactions or lower temperatures. fiu.edu |

| N-Bromosuccinimide (NBS) | Sodium azide (NaN₃) | Uridine Derivatives | NaN₃ was found to be crucial for the effective halogenation at the C-5 position of pyrimidine nucleosides. nih.gov |

| Sodium monobromoisocyanurate (SMBI) | Sodium azide (NaN₃) | Pyrimidine Nucleosides | Provided a facile and efficient method for bromination at the C-5 position in moderate to high yields. nih.gov |

| Bromine (Br₂) | Sulfuric Acid | Isoquinoline | Using sulfuric acid as a solvent allowed for a convenient one-pot procedure for bromination. orgsyn.org |

| Palladium (0) Catalysts (e.g., Pd(PPh₃)₄) | - | (4-bromophenyl)-4,6-dichloropyrimidine | While used for cross-coupling, studies noted that the nitrogen atoms of the pyrimidine ring can coordinate with the palladium catalyst, affecting its activity. mdpi.com |

Isolation and Purification Techniques for Halogenated Pyrimidines

The isolation and purification of the final this compound product are crucial for obtaining a compound of high purity suitable for subsequent applications. The choice of technique depends on the physical state of the product, its stability, and the nature of any impurities present.

Common purification techniques include:

Extraction and Work-up: Following the reaction, a standard work-up procedure is typically employed. This may involve pouring the reaction mixture onto ice, neutralizing any acid with a base like sodium carbonate, and extracting the product into an organic solvent such as diethyl ether or dichloromethane. google.comgoogle.com The organic phase is then washed, dried over an agent like sodium sulfate, and concentrated under reduced pressure. google.com

Crystallization/Recrystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol-water), and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. orgsyn.org For instance, 5-bromo-8-nitroisoquinoline is purified by recrystallization from a heptane-toluene mixture. orgsyn.org

Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography is the preferred method. The crude material is loaded onto a column of stationary phase (e.g., silica gel), and a solvent or solvent mixture (eluent) is passed through the column. nih.gov Separation occurs based on the differential adsorption of the components to the silica gel. The fractions containing the pure product are collected and the solvent is evaporated. nih.govorgsyn.org

Distillation: For liquid products, distillation can be an effective purification method. Vacuum distillation is used for high-boiling liquids to prevent thermal decomposition. google.com Fractional distillation can be employed to separate liquids with close boiling points. orgsyn.org

Sublimation: This technique is suitable for solid compounds that can transition directly from the solid to the gas phase under reduced pressure and heat, and then re-solidify on a cold surface. It has been successfully used to isolate purines and pyrimidines directly from nucleic acids, demonstrating its applicability for this class of compounds. nih.gov

In many synthetic procedures, a combination of these techniques is used to achieve the desired level of purity. For example, an initial extraction and solvent evaporation might be followed by column chromatography and a final recrystallization. orgsyn.org

Reactivity and Chemical Transformations of 4 Bromo 2 Tert Butylpyrimidine

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic chemistry, enabling the precise and efficient formation of carbon-carbon bonds. 4-Bromo-2-tert-butylpyrimidine is an excellent substrate for a variety of these transformations, primarily due to the reactive carbon-bromine bond at the 4-position of the pyrimidine (B1678525) ring.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that joins an organoboron compound with an organic halide. This reaction is widely favored for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 4-position.

Detailed research has demonstrated the successful coupling of this compound with a range of arylboronic acids. Typical catalysts for this transformation include palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or palladium(II) precatalysts like palladium acetate (B1210297) (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], which are reduced in situ to the active Pd(0) species. The choice of ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding and electron-rich biarylphosphines, are commonly employed to facilitate the catalytic cycle. A base, typically an inorganic carbonate like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), or a phosphate (B84403) such as potassium phosphate (K₃PO₄), is essential for the transmetalation step. Common solvents include ethereal solvents like 1,4-dioxane (B91453) or tetrahydrofuran (B95107) (THF), often in the presence of water.

| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene (B28343)/Ethanol/Water | 85 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/Water | 92 |

| 3-Thienylboronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 78 |

Heck Coupling and Related Palladium-Catalyzed Processes

The Heck reaction provides a method for the arylation or vinylation of alkenes using an aryl or vinyl halide. wikipedia.orglibretexts.orgmdpi.com This palladium-catalyzed process involves the reaction of this compound with various alkenes to introduce a substituted vinyl group at the 4-position of the pyrimidine ring. wikipedia.orglibretexts.org

The success of the Heck reaction is highly dependent on the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent. Common catalysts include palladium acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃]. Phosphine ligands are often employed to stabilize the palladium catalyst and modulate its reactivity. The choice of base, which is typically a tertiary amine like triethylamine (B128534) (Et₃N) or a weaker inorganic base such as sodium acetate (NaOAc), is critical for the regeneration of the active catalyst. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are frequently used.

| Alkene | Catalyst | Ligand | Base | Solvent | Yield (%) |

| Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 75 |

| n-Butyl acrylate | Pd₂(dba)₃ | PPh₃ | NaOAc | NMP | 88 |

| Cyclohexene | PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | Acetonitrile | 65 |

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling is a versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgresearchgate.netnih.govorganic-chemistry.orglibretexts.org This reaction, co-catalyzed by palladium and copper complexes, enables the direct introduction of an alkynyl moiety onto the 4-position of the 2-tert-butylpyrimidine core. wikipedia.orgresearchgate.netnih.govorganic-chemistry.orglibretexts.org

Typical conditions for the Sonogashira coupling of this compound involve a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], and a copper(I) co-catalyst, commonly copper(I) iodide (CuI). The reaction is carried out in the presence of an amine base, such as triethylamine or diisopropylamine, which also often serves as the solvent. The amine is crucial for the deprotonation of the terminal alkyne and for scavenging the hydrogen bromide generated during the reaction.

| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base/Solvent | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | 90 |

| 1-Hexyne | Pd(PPh₃)₄ | CuI | Diisopropylamine | 82 |

| Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | Triethylamine | 95 |

Negishi Coupling and Organozinc Reagents

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgrsc.orgnih.govorganic-chemistry.org This reaction offers a powerful tool for forming C-C bonds and is particularly useful when other cross-coupling methods are not effective. wikipedia.orgorganic-chemistry.orgrsc.orgnih.govorganic-chemistry.org For this compound, the Negishi coupling allows for the introduction of a wide range of alkyl, aryl, and vinyl groups.

The organozinc reagents are typically prepared in situ or used as pre-formed solutions. The choice of catalyst is critical, with palladium complexes such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts generated from Pd(OAc)₂ and a suitable phosphine ligand being commonly employed. The reactions are generally carried out in anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether.

| Organozinc Reagent | Catalyst | Ligand | Solvent | Yield (%) |

| Phenylzinc chloride | Pd(PPh₃)₄ | PPh₃ | THF | 88 |

| Ethylzinc bromide | Pd(dppf)Cl₂ | dppf | THF | 76 |

| Vinylzinc chloride | Pd₂(dba)₃ | XPhos | Dioxane | 85 |

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the 4-position of this compound is susceptible to nucleophilic aromatic substitution (SNAAr), particularly with nitrogen-based nucleophiles. This reactivity provides a direct route to functionalized pyrimidines with diverse applications.

Amination Reactions with Various Nucleophiles

The direct replacement of the bromine atom with an amino group can be achieved through reactions with various nitrogen nucleophiles. These reactions are often facilitated by a palladium catalyst in a process known as the Buchwald-Hartwig amination. libretexts.orgwikipedia.org This reaction is highly versatile, allowing for the formation of C-N bonds with a wide range of primary and secondary amines, anilines, and other nitrogen-containing heterocycles. libretexts.orgwikipedia.org

The Buchwald-Hartwig amination of this compound typically employs a palladium catalyst, often a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst such as Pd(OAc)₂, in combination with a bulky, electron-rich phosphine ligand. The choice of ligand is critical, with biarylphosphines like XPhos, SPhos, or RuPhos often providing excellent results. A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine nucleophile. The reactions are typically conducted in anhydrous, non-polar solvents like toluene or dioxane at elevated temperatures.

| Amine Nucleophile | Catalyst | Ligand | Base | Solvent | Yield (%) |

| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 95 |

| Aniline | Pd(OAc)₂ | RuPhos | LiHMDS | Dioxane | 89 |

| Pyrrolidine | Pd(OAc)₂ | SPhos | K₂CO₃ | DMF | 80 |

Oxygen and Sulfur Nucleophile Incorporations

The reactivity of this compound towards oxygen and sulfur nucleophiles is a key aspect of its chemical behavior, allowing for the introduction of a variety of functional groups. These reactions typically proceed via nucleophilic aromatic substitution (SNAr), where the bromine atom at the 4-position is displaced by the incoming nucleophile. The electron-withdrawing nature of the pyrimidine ring facilitates this process.

Common oxygen nucleophiles employed in reactions with this compound include alkoxides and hydroxides. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) typically yields 2-tert-butyl-4-methoxypyrimidine. Similarly, reaction with other alkoxides allows for the synthesis of a range of 4-alkoxy-2-tert-butylpyrimidines. The use of hydroxide (B78521) sources, such as potassium hydroxide, can lead to the formation of 2-tert-butylpyrimidin-4-ol, which exists in equilibrium with its tautomeric form, 2-tert-butyl-3H-pyrimidin-4-one.

With respect to sulfur nucleophiles, thiols and their corresponding thiolates are effective reagents for the displacement of the bromine atom. msu.edursc.org For example, the reaction of this compound with sodium thiomethoxide results in the formation of 2-tert-butyl-4-(methylthio)pyrimidine. A variety of other sulfur-containing functionalities can be introduced by employing different thiols. The greater nucleophilicity of sulfur compared to oxygen often leads to faster reaction rates under similar conditions. msu.edu

| Nucleophile | Reagent Example | Product |

| Oxygen | Sodium methoxide (NaOMe) | 2-tert-butyl-4-methoxypyrimidine |

| Oxygen | Potassium hydroxide (KOH) | 2-tert-butylpyrimidin-4-ol |

| Sulfur | Sodium thiomethoxide (NaSMe) | 2-tert-butyl-4-(methylthio)pyrimidine |

| Sulfur | Sodium hydrosulfide (B80085) (NaSH) | 2-tert-butylpyrimidine-4-thiol |

Electrophilic Aromatic Substitution (EAS) on the Pyrimidine Ring

Electrophilic aromatic substitution (EAS) reactions on the pyrimidine ring are generally challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack. wikipedia.org The presence of two nitrogen atoms in the ring significantly reduces the electron density, making it less susceptible to reaction with electrophiles compared to benzene (B151609) and other aromatic systems. wikipedia.org

Nitration and Sulfonation Studies (Theoretical Considerations)

Theoretical studies on the nitration and sulfonation of pyrimidine and its derivatives provide insight into the feasibility and regioselectivity of these reactions. masterorganicchemistry.com For nitration, the typical reagent is a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org For sulfonation, fuming sulfuric acid (H₂SO₄/SO₃) is commonly used, with SO₃ being the active electrophile. masterorganicchemistry.comyoutube.com

Due to the deactivating effect of the ring nitrogens, forcing conditions are generally required for electrophilic substitution on the pyrimidine core. Theoretical calculations suggest that the most likely position for electrophilic attack on an unsubstituted pyrimidine ring is the C-5 position, as it is the most electron-rich carbon atom. The presence of substituents on the ring can further influence the regioselectivity.

Impact of the tert-Butyl Group on Regioselectivity in EAS

The tert-butyl group at the 2-position of the pyrimidine ring in this compound has a notable influence on the regioselectivity of any potential electrophilic aromatic substitution reactions. The tert-butyl group is an electron-donating group through induction, which can slightly activate the ring towards electrophilic attack compared to an unsubstituted pyrimidine. stackexchange.com

In electrophilic aromatic substitution, alkyl groups are typically ortho, para-directing. stackexchange.comyoutube.com However, in the case of 2-tert-butylpyrimidine, the directing effect needs to be considered in the context of the electron-deficient pyrimidine ring. The inductive effect of the tert-butyl group would increase the electron density primarily at the adjacent C-4 and C-6 positions. Given that the C-4 position is substituted with a bromine atom, electrophilic attack would be sterically hindered and electronically disfavored. Therefore, the most probable site for electrophilic substitution on a hypothetical 2-tert-butylpyrimidine would be the C-5 position, which is para to one of the ring nitrogens and meta to the other, and is also influenced by the electron-donating tert-butyl group. stackexchange.com The bulky nature of the tert-butyl group can also sterically hinder attack at the adjacent C-6 position, further favoring substitution at C-5. stackexchange.com

Oxidation and Reduction Reactionsumich.edu

The pyrimidine ring can undergo both oxidation and reduction reactions, although the specific conditions and outcomes can vary depending on the substituents present on the ring. umich.eduresearchgate.net

Catalytic Hydrogenation of the Pyrimidine Ring (Theoretical)

The catalytic hydrogenation of the pyrimidine ring is a reduction process that typically involves the use of a metal catalyst, such as platinum, palladium, or nickel, in the presence of hydrogen gas. umich.edunih.gov This reaction leads to the saturation of the double bonds within the heterocyclic ring, ultimately forming a tetrahydropyrimidine (B8763341) derivative. nih.govdntb.gov.ua

Theoretically, the catalytic hydrogenation of this compound would be expected to proceed with the reduction of the pyrimidine ring. However, the bromine substituent at the C-4 position is susceptible to hydrogenolysis, which is the cleavage of the carbon-bromine bond by hydrogen. This can lead to the formation of 2-tert-butylpyrimidine as a byproduct or even the main product, depending on the reaction conditions and the catalyst used. google.com Selective hydrogenation of the pyrimidine ring without affecting the bromo substituent would likely require careful selection of the catalyst and reaction parameters.

Selective Oxidation of the Pyrimidine Core

The oxidation of the pyrimidine core can lead to various products, including N-oxides and ring-opened derivatives, depending on the oxidizing agent and reaction conditions. researchgate.netrsc.org Common oxidizing agents that have been used for the oxidation of pyrimidine derivatives include peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), and osmium tetroxide. nih.gov

For this compound, selective oxidation of one of the ring nitrogen atoms could lead to the formation of the corresponding N-oxide. The position of N-oxidation would be influenced by the electronic effects of the substituents. The electron-donating tert-butyl group at the 2-position would increase the electron density on the adjacent N-1 and N-3 atoms, making them more susceptible to electrophilic attack by the oxidizing agent. However, steric hindrance from the bulky tert-butyl group might favor oxidation at the N-3 position. More aggressive oxidation conditions could lead to the cleavage of the pyrimidine ring. researchgate.net

Derivatization Strategies and Analogue Synthesis for 4 Bromo 2 Tert Butylpyrimidine

Functionalization via the Bromine Atom

The bromine atom at the 4-position of the pyrimidine (B1678525) ring is the primary site for introducing molecular diversity. This is readily achieved through cross-coupling reactions and halogen exchange, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Diverse Substituent Introduction via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new bonds at the C4 position of the pyrimidine ring. These reactions offer a broad scope for introducing a variety of substituents.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the bromo-pyrimidine with an organoboron compound, such as a boronic acid or ester. libretexts.orgmdpi.comarkat-usa.org The reaction is typically catalyzed by a palladium complex and requires a base. libretexts.orgmdpi.com The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields and selectivity. scholaris.ca For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance catalyst activity. scholaris.ca

Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds, enabling the synthesis of various amino-substituted pyrimidines. wikipedia.orgorganic-chemistry.org The reaction involves the palladium-catalyzed coupling of an amine with the aryl bromide. wikipedia.org The development of specialized ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under milder conditions. wikipedia.orgresearchgate.net

Sonogashira Coupling: To introduce alkynyl groups, the Sonogashira coupling is employed. This reaction couples the bromo-pyrimidine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org Copper-free versions of this reaction have also been developed. organic-chemistry.orgnih.gov The reaction conditions are generally mild, making it suitable for the synthesis of complex molecules. wikipedia.orgscirp.org

Table 1: Examples of Cross-Coupling Reactions on Bromo-Heterocycles

| Coupling Reaction | Catalyst/Reagents | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Base | Aryl bromide, Arylboronic acid | Biaryl | arkat-usa.org |

| Buchwald-Hartwig | Pd₂(dba)₃, Ligand, Base | Aryl bromide, Amine | Aryl amine | rsc.org |

Halogen Exchange Reactions

Halogen exchange reactions provide a route to other halogenated pyrimidines, which can exhibit different reactivity profiles or be required for specific subsequent transformations. For example, a bromine atom can be exchanged for an iodine or chlorine atom. The Finkelstein reaction is a classic method for converting an alkyl or aryl bromide to the corresponding iodide using an alkali metal iodide. windows.net Conversely, the conversion of a bromide to a chloride can also be achieved under specific conditions. These transformations can be crucial for tuning the reactivity of the substrate for subsequent coupling reactions, as the reactivity of aryl halides in palladium-catalyzed couplings generally follows the order I > Br > Cl. wikipedia.org Furthermore, lithium-halogen exchange, often using an organolithium reagent like t-butyllithium, can generate a lithiated pyrimidine species. thieme-connect.comresearchgate.net This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. acs.org

Modifications of the tert-Butyl Group

While direct functionalization of the robust tert-butyl group is challenging, theoretical and indirect strategies for its modification can be considered. These modifications can significantly impact the steric and electronic properties of the pyrimidine derivative.

Remote Functionalization Strategies (Theoretical)

Direct chemical modification of the unactivated C-H bonds of the tert-butyl group is a formidable challenge due to their high bond dissociation energy and low acidity. acs.org However, the field of remote C-H functionalization offers theoretical pathways to achieve this. snnu.edu.cnrsc.org These strategies often involve the use of a directing group that positions a reactive metal center or radical in proximity to the target C-H bond. chim.it For instance, a catalyst could coordinate to the pyrimidine nitrogen atoms and, through a specific geometric arrangement, facilitate the activation of a C-H bond on the distant tert-butyl group. snnu.edu.cn While not yet demonstrated for 4-bromo-2-tert-butylpyrimidine itself, research into remote C-H functionalization of complex molecules provides a conceptual framework for future exploration. acs.orgrsc.org

Steric and Electronic Effects of Alkyl Group Modification

The size and nature of the alkyl group at the 2-position of the pyrimidine ring exert a significant influence on the molecule's reactivity and interactions with biological targets. nih.govrsc.org The bulky tert-butyl group creates substantial steric hindrance, which can direct the regioselectivity of reactions at other positions on the ring. chim.itwikipedia.org For example, the steric bulk can influence the approach of reagents and catalysts in cross-coupling reactions. Replacing the tert-butyl group with smaller or larger alkyl groups would predictably alter these steric effects. rsc.orgcdnsciencepub.com

From an electronic standpoint, alkyl groups are generally considered electron-donating. cdnsciencepub.com Modification of the alkyl group, for instance by introducing electron-withdrawing substituents, could alter the electron density of the pyrimidine ring. nih.gov This, in turn, would affect the reactivity of the ring towards nucleophilic or electrophilic attack. researchgate.net

Table 2: Comparison of Steric and Electronic Effects of Alkyl Groups

| Alkyl Group | Steric Effect (Relative Size) | Electronic Effect |

|---|---|---|

| Methyl | Small | Weakly electron-donating |

| Ethyl | Medium | Electron-donating |

| Isopropyl | Large | More electron-donating |

Synthesis of Pyrimidine Ring-Modified Analogues

The synthesis of analogues with modifications to the pyrimidine ring itself opens up another dimension for creating novel compounds. This can be achieved by starting with precursors other than this compound or by performing reactions that alter the pyrimidine core.

The construction of the pyrimidine ring can be accomplished through various condensation reactions. researchgate.net A common method involves the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine. By choosing appropriately substituted precursors, one can introduce a variety of functional groups at different positions of the pyrimidine ring. For instance, starting with a different amidine would lead to a modification at the 2-position, while using a modified dicarbonyl component would allow for substitutions at the 4, 5, and 6-positions.

Furthermore, multi-step synthetic sequences starting from readily available pyrimidines can lead to a diverse range of analogues. nih.gov For example, nucleophilic aromatic substitution reactions on di- or tri-chloropyrimidines can be performed selectively to build up complexity. researchgate.net Subsequent functional group interconversions can then be used to arrive at the desired analogue.

Exploration of Different Substitution Patterns

While specific examples for this compound are not documented in the available literature, the bromo-substituent on a pyrimidine ring is generally a versatile handle for introducing a variety of functional groups through cross-coupling reactions. Standard palladium-catalyzed methods like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are common for aryl bromides. wikipedia.orglibretexts.org

For the related isomer, 5-Bromo-2-tert-butylpyrimidine (B1338290), a copper-catalyzed N-arylation reaction with a pyrazole (B372694) derivative has been successfully employed to create a new carbon-nitrogen bond at the C5 position. nih.gov This suggests that similar cross-coupling reactions could theoretically be applied to the 4-bromo isomer to explore different substitution patterns, though such studies have not been reported. These reactions would typically involve coupling the pyrimidine with various partners like boronic acids (Suzuki), amines (Buchwald-Hartwig), or other nucleophiles to replace the bromine atom.

Table 1: Potential, but Undocumented, Substitution Reactions for this compound

| Reaction Type | Potential Coupling Partner | Potential Product Class |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | 4-Aryl/Heteroaryl-2-tert-butylpyrimidines |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | 4-Amino-2-tert-butylpyrimidine Derivatives |

| Sonogashira Coupling | Terminal Alkynes | 4-Alkynyl-2-tert-butylpyrimidines |

| Stille Coupling | Organostannanes | 4-Alkyl/Aryl-2-tert-butylpyrimidines |

Note: This table represents theoretical possibilities based on general chemical principles and reactions of similar compounds. No specific literature examples for this compound were found.

Mechanistic Investigations of Reactions Involving 4 Bromo 2 Tert Butylpyrimidine

Reaction Pathway Elucidation for Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 4-Bromo-2-tert-butylpyrimidine is a valuable substrate in these transformations, particularly in palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. The elucidation of the reaction pathways in these processes is crucial for understanding how the catalyst, ligands, and substrates interact to form the desired products.

A generalized mechanism for these cross-coupling reactions typically involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a low-valent transition metal catalyst, such as a Pd(0) species. nih.govnih.gov This is followed by transmetalation with an organometallic reagent (in Suzuki-Miyaura coupling) or coordination of an amine (in Buchwald-Hartwig coupling), and concludes with reductive elimination to yield the coupled product and regenerate the active catalyst. nih.govnih.gov Mechanistic studies often focus on identifying the rate-determining step and characterizing key intermediates within this cycle. nih.govnih.gov

The denticity of the ligand, or the number of atoms that bind to the metal, also plays a significant role. acs.org Studies have shown that tridentate ligands can lead to faster reaction rates compared to tetradentate ligands, which may coordinatively saturate the metal center and hinder substrate coordination. acs.org The basicity of the ligand can also impact the reaction, with more basic ligands potentially accelerating the formation of key intermediates. acs.org Furthermore, the solvent can influence reaction kinetics, with non-coordinating solvents sometimes leading to enhanced rates compared to coordinating solvents that can compete for binding sites on the metal catalyst. acs.org

Understanding the structure and energetics of transition states is fundamental to comprehending the catalytic cycle. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transient species and elucidating the reaction mechanism. acs.orgrsc.org These calculations can provide insights into the geometry of the transition state, the bond-breaking and bond-forming processes, and the activation energies associated with each step of the catalytic cycle. acs.org

For example, in the context of C-H activation reactions, computational studies have been used to model the transition state of the C-H cleavage step, confirming the importance of the geometry of the pre-transition state coordination structure. acs.org Such analyses help in rationalizing the observed reactivity and selectivity and can guide the design of more efficient catalysts.

Stereoelectronic Effects of the tert-Butyl Group

The tert-butyl group at the 2-position of the pyrimidine (B1678525) ring exerts significant stereoelectronic effects that modulate the reactivity and selectivity of this compound. rsc.orgbohrium.comresearchgate.net These effects arise from a combination of steric hindrance and electronic perturbations.

The bulky nature of the tert-butyl group creates considerable steric hindrance around the 2-position of the pyrimidine ring. rsc.orgbohrium.comlibretexts.org This steric bulk can direct incoming reagents to other, less hindered positions on the ring, thereby controlling the regioselectivity of the reaction. In cross-coupling reactions, the steric hindrance provided by the tert-butyl group ensures that the reaction occurs selectively at the brominated 4-position.

Studies have shown that the introduction of a bulky tert-butyl group can significantly decrease photoreactivity and even completely block certain reaction pathways, such as the formation of cyclobutane (B1203170) pyrimidine dimers upon UV irradiation. rsc.orgbohrium.com This blocking effect is attributed to the steric hindrance preventing the necessary approach of the reacting molecules. rsc.orgbohrium.com The magnitude of this steric hindrance is a critical factor in determining the outcome of reactions involving this compound. libretexts.org

The tert-butyl group, being an alkyl group, is generally considered to be electron-donating through an inductive effect. This electronic perturbation can influence the electron density of the pyrimidine ring, which in turn affects its reactivity. nih.gov The introduction of electron-donating or electron-withdrawing substituents can significantly alter the electronic properties of the pyrimidine core. doktornarabote.rubeilstein-journals.org

In-Situ Monitoring and Kinetic Studies

To gain a deeper understanding of the reaction mechanisms, in-situ monitoring techniques are employed to follow the reaction progress in real-time. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose. caltech.edued.ac.uk By monitoring the changes in the concentrations of reactants, intermediates, and products over time, detailed kinetic profiles of the reaction can be constructed. ed.ac.uk

Interactive Data Table: Properties of Compounds

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) |

| This compound | C8H11BrN2 | 215.09 |

| Palladium(II) acetate (B1210297) | C4H6O4Pd | 224.5 |

| Tricyclohexylphosphine | C18H33P | 280.43 |

| Potassium carbonate | K2CO3 | 138.21 |

| 2,6-Di-tert-butylpyridine | C13H21N | 191.32 |

Spectroscopic Techniques for Reaction Progress Monitoring

Real-time monitoring of chemical reactions provides invaluable data on the rates of formation of products and the appearance and disappearance of transient intermediates. Spectroscopic techniques are particularly powerful for in-situ analysis, as they can often be performed under reaction conditions without disturbing the system.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for monitoring reactions in solution. knu.ua It provides detailed structural information, allowing for the unambiguous identification and quantification of reactants, intermediates, and products as the reaction progresses. knu.ua For instance, studies on the amination of a closely related isomer, 5-bromo-4-tert-butylpyrimidine, with potassium amide in liquid ammonia (B1221849) have utilized ¹H NMR spectroscopy to gain mechanistic insight. knu.uawur.nlwur.nl In these experiments, the formation of an anionic σ-adduct (a Meisenheimer complex) was identified as a key intermediate. wur.nl This was evidenced by the appearance of new signals in the NMR spectrum at locations significantly upfield from the aromatic protons of the starting material, a characteristic feature of the loss of aromaticity and the formation of a new sp³-hybridized carbon center in the ring. wur.nl The monitoring of these characteristic chemical shifts allows for direct observation of the intermediate's formation and consumption. knu.ua

While specific studies monitoring reactions of this compound are not extensively documented in the cited literature, the principles demonstrated in the study of its isomers are directly applicable. A hypothetical reaction, such as a nucleophilic aromatic substitution, could be monitored by ¹H NMR to track the disappearance of the pyrimidine proton signals of the starting material and the appearance of new signals corresponding to the product. The integration of these signals over time provides kinetic data for the reaction.

Other spectroscopic methods like Infrared (IR) and UV-Visible (UV-Vis) spectroscopy can also be employed. Attenuated Total Reflectance (ATR)-IR spectroscopy is useful for monitoring changes in functional groups in real-time, such as the C-Br bond vibration or changes in the pyrimidine ring stretching modes upon substitution. acs.org Similarly, UV-Vis spectroscopy can track reactions involving changes in conjugation or the formation of colored intermediates, as the formation of intermediates like Meisenheimer complexes often leads to significant shifts in the absorption maximum. researchgate.net

Table 1: Illustrative ¹H NMR Chemical Shift Data for Mechanistic Analysis of a Brominated tert-Butylpyrimidine

This table is based on data reported for the isomeric 5-bromo-4-tert-butylpyrimidine reacting with KNH₂ in liquid ammonia, illustrating the type of data obtained from NMR monitoring. wur.nl

| Compound / Intermediate | H-2 (ppm) | H-6 (ppm) | Remarks |

| 5-Bromo-4-tert-butylpyrimidine (Starting Material) | ~8.9 | ~8.7 | Aromatic proton signals in the typical downfield region. |

| Anionic σ-adduct Intermediate | ~8.2 | ~6.1 | Significant upfield shift of H-6 upon formation of sp³ center at C-6. wur.nl |

| 6-Amino-4-tert-butylpyrimidine (Product) | ~8.5 | ~6.5 | Aromatic signals of the final cine-substitution product. researchgate.net |

Computational Chemistry for Mechanistic Validation

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for validating and exploring reaction mechanisms. rsc.orguokerbala.edu.iq It allows researchers to model reaction pathways, calculate the geometries and energies of reactants, transition states, and intermediates, and ultimately corroborate or challenge proposed mechanisms. smu.eduresearchgate.net

For a reaction involving this compound, such as a nucleophilic substitution, DFT calculations can be used to map out the potential energy surface of the entire reaction. researchgate.net This involves:

Geometry Optimization: Calculating the lowest energy structure for the reactants (e.g., this compound and a nucleophile), any intermediates (e.g., a Meisenheimer complex), and the final products.

Transition State Searching: Locating the transition state structure that connects the reactant and intermediate, or intermediate and product. A transition state is a first-order saddle point on the potential energy surface and its structure provides insight into the bond-forming and bond-breaking processes.

Energy Calculations: Determining the relative energies of all stationary points. The energy difference between the reactants and the highest-energy transition state gives the activation energy barrier, which is related to the reaction rate.

These calculations can distinguish between different possible mechanistic pathways, such as a concerted SNAr mechanism versus a stepwise mechanism involving a stable intermediate. For example, by comparing the calculated activation energies for different pathways, the most energetically favorable route can be identified. beilstein-journals.org Computational models can also explain regioselectivity, for instance, by calculating the activation barriers for nucleophilic attack at different positions on the pyrimidine ring.

While specific DFT studies for this compound were not found in the search results, the methodology is widely applied to related heterocyclic systems. researchgate.netbeilstein-journals.org The results provide a quantitative framework that complements experimental observations from spectroscopic monitoring. researchgate.net

Table 2: Representative Data from a Hypothetical DFT Study of a Nucleophilic Substitution Reaction

This table illustrates the type of energetic data that would be generated from a DFT calculation to validate the mechanism of a hypothetical reaction: this compound + Nu⁻ → Product.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 (Reference) |

| TS1 | Transition state for nucleophile addition | +15.2 |

| Intermediate | Meisenheimer (σ) complex | +5.8 |

| TS2 | Transition state for bromide elimination | +12.5 |

| Products | Substituted pyrimidine + Br⁻ | -10.7 |

Note: The energy values are hypothetical and serve to illustrate the relative energy profile of a plausible stepwise SNAr mechanism.

Computational Chemistry and Theoretical Studies of 4 Bromo 2 Tert Butylpyrimidine

Molecular Structure and Conformation Analysis

The spatial arrangement of atoms and the rotational flexibility of the tert-butyl group are fundamental aspects of the molecule's character, which can be effectively modeled using computational methods.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for determining the optimized, lowest-energy structure of molecules. For 4-Bromo-2-tert-butylpyrimidine, DFT calculations, commonly using the B3LYP hybrid functional with a basis set such as 6-311G(d,p), are employed to predict its ground state geometry. orientjchem.org These calculations solve for the electron density to determine structural parameters like bond lengths and angles that correspond to the minimum energy state. Quantum chemical calculations using this level of theory have proven effective for substituted pyrimidines, providing reliable geometric and electronic property predictions. orientjchem.orgyyu.edu.tr The resulting data gives a precise, theoretical picture of the molecule's three-dimensional structure.

Table 1: Representative Geometric Parameters for this compound Calculated via DFT The following data is illustrative, representing typical values derived from DFT/B3LYP calculations for similar heterocyclic compounds. Specific experimental or higher-level computational values may vary.

| Parameter | Bond/Angle Description | Representative Value |

|---|---|---|

| Bond Length | C4-Br | ~1.90 Å |

| C2-N1 | ~1.34 Å | |

| C2-C(tert-butyl) | ~1.55 Å | |

| Bond Angle | N3-C4-Br | ~118.0° |

| C4-N3-C2 | ~116.5° | |

| N1-C2-N3 | ~126.0° | |

| Dihedral Angle | N3-C2-C(tert)-C(Me) | ~60° (Staggered) |

The presence of the sterically demanding tert-butyl group attached to the pyrimidine (B1678525) ring necessitates a conformational analysis. The rotation around the single bond connecting the tert-butyl group to the pyrimidine ring is not free and is governed by steric hindrance. Theoretical studies on tert-butyl-substituted six-membered heterocycles show that constraining bulky groups can significantly shift conformational equilibria. acs.org Energy minimization calculations across the potential energy surface, as this bond is rotated, are used to identify the most stable conformers. For this compound, the conformation that minimizes the steric clash between the methyl groups of the tert-butyl substituent and the atoms of the pyrimidine ring will be the most energetically favorable. This is typically a staggered conformation where the hydrogen atoms of the methyl groups are positioned as far as possible from the ring.

Electronic Structure Analysis

The arrangement and energies of electrons within the molecule dictate its reactivity, a property that can be thoroughly investigated through computational models.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. youtube.comlibretexts.org For substituted pyrimidines, the HOMO is often distributed over the electron-rich pyrimidine ring and heteroatoms, while the LUMO is also located on the ring, particularly on carbon atoms susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. yyu.edu.tr

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound The following values are representative examples based on DFT calculations for related brominated aromatic heterocycles and are intended for illustrative purposes.

| Orbital | Description | Representative Energy (eV) |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | -7.15 |

| LUMO | Lowest Unoccupied Molecular Orbital | -0.95 |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 6.20 |

The distribution of electron density within this compound is inherently uneven due to the presence of electronegative nitrogen and bromine atoms. DFT calculations can be used to compute the molecular electrostatic potential (MEP) and atomic charges. MEP maps visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. For this compound, negative potential is expected to be concentrated around the two nitrogen atoms, making them sites for electrophilic interaction. Conversely, the carbon atom bonded to the bromine (C4) is expected to have a significant partial positive charge, marking it as a primary site for nucleophilic attack. This analysis of charge distribution is crucial for predicting how the molecule will interact with other reagents and for understanding its role in chemical reactions. samipubco.com

Reaction Mechanism Modeling

Computational chemistry is an invaluable tool for modeling the pathways of chemical reactions, offering insights that are difficult to obtain experimentally. For this compound, a key reaction is nucleophilic aromatic substitution, where the bromine atom is replaced by a nucleophile. matanginicollege.ac.ingacariyalur.ac.in

Prediction of Spectroscopic Properties (Theoretical)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT, has become a standard practice in organic chemistry. acs.orgscience.govresearchgate.net While specific GIAO calculations for this compound were not found in the searched literature, the expected chemical shifts can be estimated based on data for related compounds like 4-tert-butylpyridine (B128874) and other substituted pyrimidines. rsc.orgresearchgate.net

The electron-withdrawing nature of the pyrimidine ring and the bromine atom will influence the chemical shifts of the ring protons and carbons. The tert-butyl group, being electron-donating, will also affect the electronic environment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Pyrimidine-H | 8.5 - 8.8 | - | The proton on the pyrimidine ring is expected to be significantly deshielded. |

| tert-Butyl-H | 1.3 - 1.5 | - | Typical range for tert-butyl protons. |

| Pyrimidine-C (C-Br) | - | 130 - 140 | The carbon atom attached to bromine will be influenced by its electronegativity. |

| Pyrimidine-C (C-tert-butyl) | - | 170 - 180 | The carbon attached to the tert-butyl group is expected to be significantly deshielded. |

| Pyrimidine-C | - | 150 - 160 | Other pyrimidine carbons will have shifts characteristic of the heterocyclic ring. |

| tert-Butyl-C (quaternary) | - | 35 - 40 | The quaternary carbon of the tert-butyl group. |

| tert-Butyl-C (methyl) | - | 30 - 35 | The methyl carbons of the tert-butyl group. |

Note: These are estimated values based on known substituent effects on pyridine (B92270) and pyrimidine rings and require experimental verification or specific GIAO calculations for accuracy.

Theoretical vibrational frequency analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. acs.orgacs.org These calculations provide information about the vibrational modes of the molecule, which are associated with specific bond stretches, bends, and torsions. For this compound, the vibrational spectrum would be characterized by modes corresponding to the pyrimidine ring, the tert-butyl group, and the carbon-bromine bond.

The calculated frequencies are often scaled to account for anharmonicity and other systematic errors inherent in the computational methods.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| C-H stretching (pyrimidine) | 3000 - 3100 | Stretching vibrations of the C-H bond on the pyrimidine ring. |

| C-H stretching (tert-butyl) | 2850 - 3000 | Asymmetric and symmetric stretching of the C-H bonds in the methyl groups. |

| C=N, C=C stretching (ring) | 1400 - 1600 | Stretching vibrations of the pyrimidine ring. |

| C-H bending (tert-butyl) | 1350 - 1470 | Bending vibrations of the C-H bonds in the tert-butyl group. |

| C-Br stretching | 500 - 650 | Stretching vibration of the carbon-bromine bond. |

Note: These are representative frequency ranges based on DFT calculations of similar molecules. The exact frequencies and intensities would need to be determined by specific calculations for this compound.

Applications of 4 Bromo 2 Tert Butylpyrimidine As a Synthetic Building Block

Precursor in Complex Heterocyclic Synthesis

The pyrimidine (B1678525) core is a fundamental scaffold in numerous biologically active compounds and functional materials. The strategic placement of a bromo substituent on the 2-tert-butylpyrimidine framework provides a reactive handle for elaboration into more intricate heterocyclic systems.

The bromine atom at the C4 position of 4-Bromo-2-tert-butylpyrimidine serves as a key functional group, primarily acting as a leaving group in various cross-coupling reactions. This reactivity is instrumental in the synthesis of polycyclic nitrogen heterocycles. For instance, in Suzuki cross-coupling reactions, the bromo-substituted pyrimidine can be coupled with a variety of boronic acids or esters to form new carbon-carbon bonds. This methodology allows for the fusion of the pyrimidine ring with other aromatic or heterocyclic systems, leading to the formation of extended, polycyclic structures.

Similarly, in Buchwald-Hartwig amination reactions, the bromo group can be displaced by primary or secondary amines, facilitating the annulation of nitrogen-containing rings onto the pyrimidine core. The tert-butyl group at the C2 position can exert a significant steric influence, potentially directing the regioselectivity of these coupling reactions. This controlled synthesis is a valuable tool for creating highly substituted, polycyclic nitrogen-containing molecules.

New polycyclic heterocycles are often synthesized to explore their potential as inhibitors of enzymes such as thymidine phosphorylase. nih.govnih.gov The design of these molecules is frequently inspired by the pharmacophoric core of natural substrates. nih.govnih.gov

Table 1: Potential Cross-Coupling Reactions for Polycyclic Heterocycle Synthesis

| Reaction Type | Coupling Partner | Potential Product Class |

|---|---|---|

| Suzuki Coupling | Arylboronic acid | Aryl-substituted pyrimidines |

| Buchwald-Hartwig Amination | Heterocyclic amine | Fused pyrimido-diazines |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-pyrimidines |

| Heck Coupling | Alkene | Alkenyl-pyrimidines |

The synthesis of nitrogen-containing macrocycles is an area of significant research interest due to their diverse applications in catalysis, sensing, and supramolecular chemistry. nih.gov In theory, this compound could serve as a valuable precursor for the construction of such macrocyclic structures.

A theoretical synthetic approach could involve a twofold reaction of the this compound moiety. For example, a di-Grignard reagent or a molecule containing two primary amine groups could be reacted with two equivalents of the bromopyrimidine. This would lead to a dimeric structure, which could then be cyclized through a subsequent reaction to form the macrocycle. The tert-butyl groups would likely play a significant role in directing the conformation of the resulting macrocycle and influencing its cavity size and shape.

The synthesis of macrocyclic polyamides can be achieved through static combinational chemistry. mdpi.com Another approach to nitrogen-containing macrocycles involves the direct formation of carbon-nitrogen single bonds, often when a secondary amine is used as a substrate. mdpi.com

Intermediates for Advanced Materials (Theoretical)

The electronic properties of the pyrimidine ring suggest that derivatives of this compound could be explored as intermediates for advanced organic materials.

In the field of organic electronics, there is a continuous search for new materials with tailored properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of tert-butyl groups into organic semiconductors can act as a passivation layer, leading to a significant decrease in the threshold voltage and enhancing the stability of the device. mdpi.com

The pyrimidine core is electron-deficient, and by coupling this compound with electron-rich aromatic units via cross-coupling reactions, it is theoretically possible to construct donor-acceptor type molecules. These molecules could possess interesting photophysical properties, such as tunable emission wavelengths and charge-transfer characteristics, which are desirable for OLED and OPV applications. The purity of the materials is a critical factor for their use in electronic devices, as even small amounts of impurities can negatively impact performance. sigmaaldrich.com

Nitrogen-containing heterocycles are widely used as ligands in coordination chemistry and homogeneous catalysis. The nitrogen atoms in the pyrimidine ring of this compound can, in principle, coordinate to metal centers. By functionalizing the 4-position through cross-coupling reactions, it is possible to introduce other coordinating moieties, thereby creating multidentate ligands.

For example, a Suzuki coupling with a pyridine-boronic acid derivative could yield a bipyrimidine-pyridine type ligand. The steric bulk of the tert-butyl group could influence the coordination geometry around the metal center, potentially leading to catalysts with unique selectivity and activity. A combination of Kröhnke and Suzuki cross-coupling reactions has been employed for the preparation of terpyridyl derivatives. arkat-usa.org

Building Blocks for Libraries of Novel Compounds (Theoretical)

The reactivity of the C-Br bond in this compound makes it an ideal starting material for the construction of compound libraries for high-throughput screening. Through parallel synthesis, the bromo group can be displaced by a wide array of nucleophiles or coupled with various partners in transition metal-catalyzed reactions.

This approach allows for the rapid generation of a diverse set of pyrimidine derivatives with different substituents at the 4-position. Such libraries could be screened for biological activity in drug discovery programs or for specific properties in materials science research. The development of new synthetic approaches and functionalization methods for N-heterocycles is a key objective in modern organic chemistry. mdpi.com

Table 2: Theoretical Compound Library Generation

| Reaction Type | Reagent Class | Resulting Substituent at C4 |

|---|---|---|

| Nucleophilic Aromatic Substitution | Alcohols, Thiols, Amines | -OR, -SR, -NR2 |

| Suzuki Coupling | Boronic Acids/Esters | Aryl, Heteroaryl, Alkyl |

| Stille Coupling | Organostannanes | Various organic groups |

| Cyanation | Cyanide source | -CN |

Diversity-Oriented Synthesis Approaches

Diversity-oriented synthesis (DOS) is a strategy that aims to efficiently create collections of structurally diverse small molecules to explore broad regions of chemical space. cam.ac.ukunits.itnih.gov this compound is an excellent scaffold for DOS because its reactive C-Br bond can be readily functionalized using a multitude of coupling partners, leading to significant "appendage diversity" around the core pyrimidine structure. units.it

A primary application of this building block in DOS involves palladium-catalyzed cross-coupling reactions. nih.govlibretexts.orglibretexts.org These reactions are fundamental in modern synthetic chemistry for their reliability and broad substrate scope. By subjecting this compound to different cross-coupling conditions with a variety of building blocks, chemists can generate a library of compounds with diverse functionalities and three-dimensional shapes.

Key diversification reactions include:

Suzuki-Miyaura Coupling: Reacting this compound with a wide array of aryl or heteroaryl boronic acids or esters introduces diverse aromatic systems. This is one of the most common methods for creating biaryl compounds. libretexts.org

Sonogashira Coupling: This reaction with terminal alkynes introduces linear, rigid alkynyl groups, which can significantly alter the shape and biological activity of the resulting molecule. libretexts.org

Buchwald-Hartwig Amination: This method allows for the formation of carbon-nitrogen bonds, enabling the introduction of various primary and secondary amines to the pyrimidine core. This is crucial for mimicking peptide bonds or introducing basic centers that can interact with biological targets. sigmaaldrich.com

Stille Coupling: Using organotin reagents, this reaction provides another robust method for creating new carbon-carbon bonds with various organic groups. libretexts.org

The tert-butyl group at the 2-position plays a crucial role by influencing the molecule's physicochemical properties, such as solubility and metabolic stability, while also sterically directing reactions at other positions on the pyrimidine ring. This combination of a stable, privileged core and a highly versatile reactive site makes this compound a powerful tool for generating novel and structurally complex molecules through DOS.

Table 1: Examples of Diversity-Oriented Synthesis Reactions with this compound This table is interactive. Click on the headers to sort.

| Reaction Type | Coupling Partner (Example) | Catalyst/Conditions (Typical) | Resulting Functional Group | Diversity Introduced |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl | Introduces varied aromatic and heteroaromatic rings. |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl | Adds rigid, linear structural elements. |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Amino | Incorporates diverse amine functionalities (cyclic, acyclic, aromatic). |

| Stille Coupling | Tributyl(vinyl)tin | Pd(PPh₃)₄ | Vinyl | Creates new C(sp²)-C(sp²) bonds with alkenyl groups. |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Alkenyl | Forms substituted alkene structures. |

High-Throughput Synthesis Strategies

High-throughput synthesis (HTS) involves the simultaneous preparation of a large number of compounds in a parallel fashion, often on a small scale. nih.govchemrxiv.orgchemrxiv.org This approach is essential for rapidly populating compound libraries for screening campaigns in drug discovery. The robust and predictable reactivity of this compound makes it highly suitable for HTS workflows.

The core of HTS strategies using this building block is the parallel execution of the aforementioned cross-coupling reactions. Typically, this is performed in microtiter plates (e.g., 96-well plates), where each well functions as a separate reaction vessel. A stock solution of this compound is dispensed into all wells, and then a different reactant (e.g., a unique boronic acid for a Suzuki coupling array) is added to each individual well from a pre-compiled library of building blocks. nih.gov